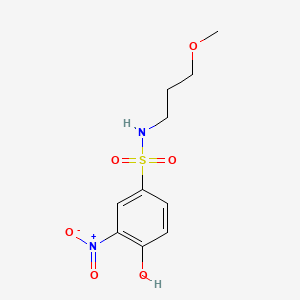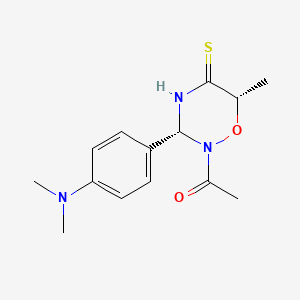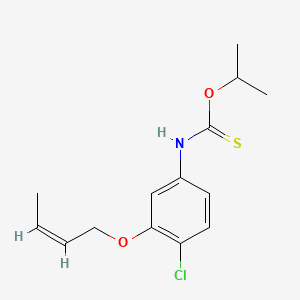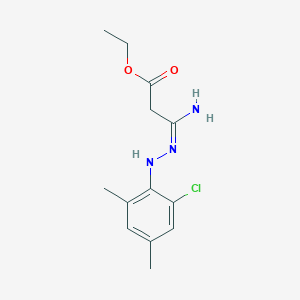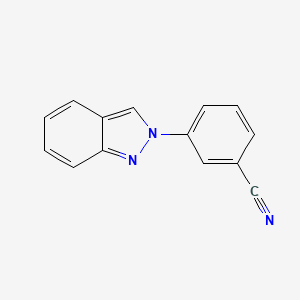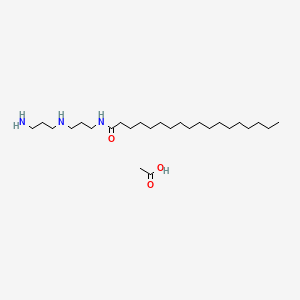
N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate: is a chemical compound with the molecular formula C26H55N3O3 . It is a derivative of stearamide, which is a fatty acid amide. This compound is known for its unique structure, which includes both hydrophobic and hydrophilic regions, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate typically involves the reaction of stearic acid with 3-aminopropylamine to form N-(3-aminopropyl)stearamide. This intermediate is then reacted with another molecule of 3-aminopropylamine to form N-(3-((3-aminopropyl)amino)propyl)stearamide. Finally, the compound is acetylated using acetic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the stearamide.
Reduction: Simplified amine derivatives.
Substitution: Various substituted amides depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: Employed in the study of cell membrane interactions and as a component in liposome formulations.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and as a lubricant additive.
Mecanismo De Acción
The mechanism of action of N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-(Dimethylamino)propyl)stearamide monoacetate
- N-(3-(Diethylamino)propyl)stearamide monoacetate
Uniqueness
N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate is unique due to its specific combination of hydrophobic and hydrophilic regions, which provides it with superior emulsifying and stabilizing properties compared to its analogs. This makes it particularly valuable in applications requiring enhanced membrane interaction and stability .
Propiedades
Número CAS |
53505-74-1 |
|---|---|
Fórmula molecular |
C26H55N3O3 |
Peso molecular |
457.7 g/mol |
Nombre IUPAC |
acetic acid;N-[3-(3-aminopropylamino)propyl]octadecanamide |
InChI |
InChI=1S/C24H51N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(28)27-23-18-22-26-21-17-20-25;1-2(3)4/h26H,2-23,25H2,1H3,(H,27,28);1H3,(H,3,4) |
Clave InChI |
OSWWZRYSHXCAEV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCN.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




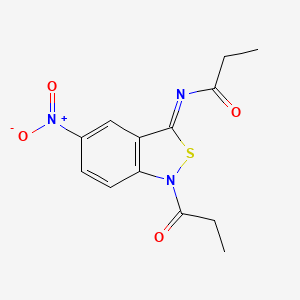
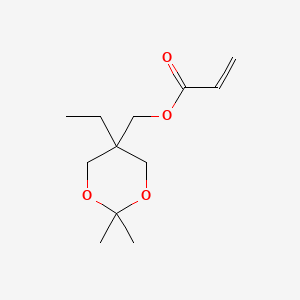

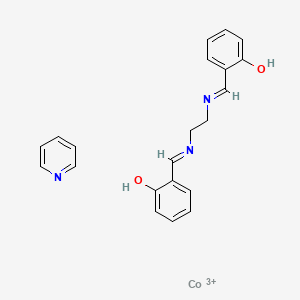
![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene-7-sulfonic acid](/img/structure/B12688778.png)

